Methyl 1-(butan-2-yl)-6-chloro-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 1-(butan-2-yl)-6-chloro-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(butan-2-yl)-6-chloro-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution and cyclization reactions lead to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(butan-2-yl)-6-chloro-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-(butan-2-yl)-6-chloro-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a neuroprotective and anti-inflammatory agent.
Pharmaceuticals: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the synthesis of other complex organic compounds and as a building block for drug development.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific molecular pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These effects are mediated through interactions with key proteins and enzymes involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: Known for their anticancer, antioxidant, and anti-inflammatory properties.
Triazole-pyrimidine hybrids: Exhibiting neuroprotective and anti-neuroinflammatory activities.
Pyrimidine derivatives: Broad range of biological activities, including antiviral, antimicrobial, and anticancer effects.
Uniqueness
Methyl 1-(butan-2-yl)-6-chloro-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H16ClN3O3S |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
methyl 1-butan-2-yl-6-chloro-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H16ClN3O3S/c1-5-6(2)18-11-9(12(19)17-14(18)22)8(13(20)21-4)10(15)7(3)16-11/h6H,5H2,1-4H3,(H,17,19,22) |
InChI Key |
QTASNAYYLJNHKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=NC(=C(C(=C2C(=O)NC1=S)C(=O)OC)Cl)C |
Origin of Product |
United States |
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